4-Chloro-1H-indazole hydrochloride
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Overview
Description
4-Chloro-1H-indazole hydrochloride is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indazole hydrochloride undergoes various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation.
Nucleophilic Substitution: Reactions with nucleophiles leading to the substitution of the chlorine atom.
Cyclization Reactions: Formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Electrophilic Substitution: Typically involves reagents such as halogens, nitric acid, sulfuric acid, alkyl halides, and acyl chlorides under acidic conditions.
Nucleophilic Substitution: Involves nucleophiles like amines, thiols, and alkoxides under basic or neutral conditions.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-1H-indazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1H-indazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the indazole scaffold . For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
1H-Indazole: The parent compound with a similar bicyclic structure but without the chlorine substituent.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
5-Chloro-1H-indazole: A positional isomer with the chlorine atom at a different position on the benzene ring.
Uniqueness: 4-Chloro-1H-indazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position can influence the compound’s reactivity and its interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-chloro-1H-indazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-5(6)4-9-10-7;/h1-4H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRXRFZHFZVTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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